molecular formula C16H12N2O3 B1682867 5,5-Diphenylbarbituric acid CAS No. 21914-07-8

5,5-Diphenylbarbituric acid

Cat. No.: B1682867
CAS No.: 21914-07-8
M. Wt: 280.28 g/mol
InChI Key: IKVPZYAOGOJTLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-2007 typically involves the use of organolithium and organomagnesium species, which are highly reactive and require controlled conditions . The preparation process often includes the following steps:

    Formation of Organolithium Species: This involves the reaction of lithium with an organic halide under low temperatures to form the organolithium compound.

    Reaction with Electrophiles: The organolithium compound is then reacted with various electrophiles, such as carbonyl compounds, to form the desired product.

Industrial Production Methods

Industrial production of T-2007 may involve the use of flow microreactors to control the highly reactive nature of organolithium and organomagnesium species . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

T-2007 undergoes several types of chemical reactions, including:

    Oxidation: T-2007 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involving T-2007 typically use reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: T-2007 can undergo substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of T-2007 may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

T-2007 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of T-2007 involves its interaction with neurotransmitter receptors. As an AMPA receptor antagonist, T-2007 inhibits the action of glutamate at these receptors, reducing excitatory neurotransmission. Conversely, as a GABA receptor agonist, T-2007 enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system . These dual actions make T-2007 a compound of interest for studying neurological pathways and potential therapeutic interventions.

Comparison with Similar Compounds

Similar Compounds

    T-2006: Another AMPA receptor antagonist with similar properties but different molecular structure.

    T-2008: A compound with both AMPA receptor antagonistic and GABA receptor agonistic properties, similar to T-2007.

Uniqueness of T-2007

T-2007 stands out due to its balanced dual action on both AMPA and GABA receptors, making it a unique tool for studying the interplay between excitatory and inhibitory neurotransmission. Its specific molecular structure also provides distinct pharmacokinetic and pharmacodynamic profiles compared to similar compounds.

Properties

CAS No.

21914-07-8

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

5,5-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H12N2O3/c19-13-16(11-7-3-1-4-8-11,12-9-5-2-6-10-12)14(20)18-15(21)17-13/h1-10H,(H2,17,18,19,20,21)

InChI Key

IKVPZYAOGOJTLK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3

Appearance

Solid powder

21914-07-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

64038-07-9 (mono-hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,5-diphenylbarbituric acid
5,5-diphenylbarbituric acid, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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